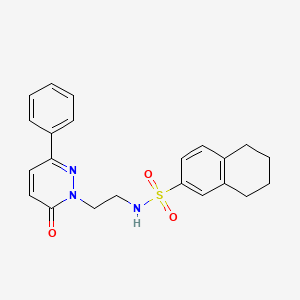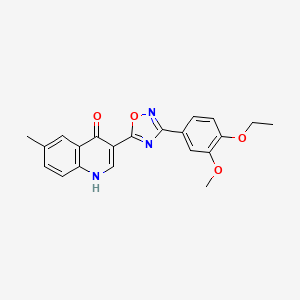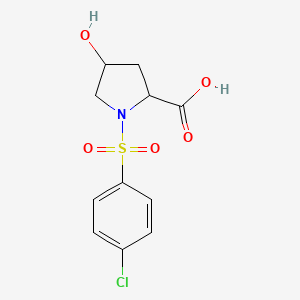
1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolidine-2-carboxylic acid, which is also known as proline, an amino acid. The “4-Chlorobenzenesulfonyl” part suggests that it has a sulfonyl group attached to a chlorobenzene ring .
Molecular Structure Analysis
The molecular structure would likely include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a 4-chlorobenzenesulfonyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the carboxylic acid group, and the chlorine atom on the benzene ring. These functional groups are often reactive in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the carboxylic acid group might make it acidic .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
CBSP: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly in the synthesis of complex organic molecules. The success of this reaction lies in its mild conditions and functional group tolerance. CBSP, as an organoboron reagent, participates in transmetalation with palladium, leading to the formation of new C–C bonds .
Benzylic Functionalization
The benzylic position of aromatic compounds is often a hotspot for functionalization. CBSP can undergo chlorosulfonation, leading to the formation of benzenesulfonyl chloride. This intermediate can then be used for further transformations, such as oxidation to benzoic acid or other derivatives .
Mechanism of Action
Target of Action
A related compound, mk-0752, is known to inhibit the gamma-secretase subunit aph-1a in humans .
Mode of Action
The chlorosulfonation of benzene, a reaction that might be involved in the synthesis of this compound, involves the formation of an electrophile, so2cl+, which can react with benzene .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which might be involved in the synthesis of this compound, is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The related compound mk-0752 is under investigation in clinical trials .
Result of Action
The related compound mk-0752 is under investigation for its potential effects in treating young patients with recurrent or refractory cns cancer .
Action Environment
The suzuki–miyaura cross-coupling reaction, which might be involved in the synthesis of this compound, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRSUXWJUFUMFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)


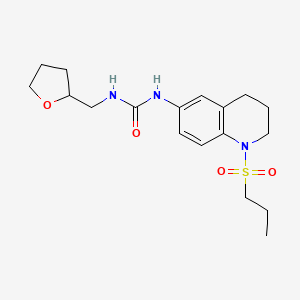
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)
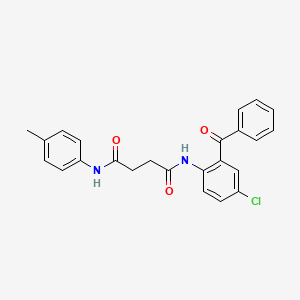
![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)
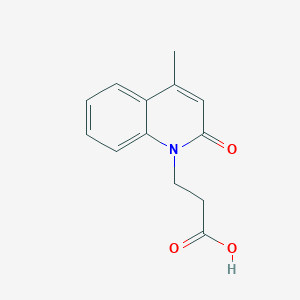

![4-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2387529.png)
![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)
